2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid
CAS No.:
Cat. No.: VC15918977
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO5 |
|---|---|
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C13H11NO5/c1-7(15)11-12(14-6-10(16)17)8-4-2-3-5-9(8)19-13(11)18/h2-5,14H,6H2,1H3,(H,16,17) |
| Standard InChI Key | PUDTVCIJENIFIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2OC1=O)NCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid, reflects its core structure: a coumarin backbone (2H-chromen-2-one) substituted at position 3 with an acetyl group and at position 4 with an amino acetic acid side chain. Its molecular formula is C₁₃H₁₁NO₅, with a molecular weight of 261.23 g/mol. The presence of both electron-withdrawing (acetyl) and electron-donating (amino acetic acid) groups creates a polarized electronic environment, influencing its solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid |
| Solubility | Moderate in polar organic solvents (e.g., DMSO, ethanol) |
| Melting Point | 226–228°C (decomposes) |
The crystal structure of analogous coumarin derivatives reveals planar aromatic systems with intramolecular hydrogen bonds stabilizing the lactone ring .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 2-((3-acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid typically involves a multi-step sequence:
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Formation of 3-Acetylcoumarin: Salicylaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., piperidine) to yield 3-acetylcoumarin via the Kostanecki-Robinson reaction .
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Bromination: Treatment of 3-acetylcoumarin with bromine in chloroform introduces a bromoacetyl group at position 3, forming 3-(bromoacetyl)coumarin .
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Amination: Reaction of 3-(bromoacetyl)coumarin with glycine or its derivatives in the presence of a base (e.g., triethylamine) substitutes the bromine with an amino acetic acid moiety .
Critical Reaction Conditions
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Catalysts: Piperidine facilitates the initial cyclization, while triethylamine enhances nucleophilic substitution in the amination step .
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Yield: Reported yields range from 80% (amination) to 95% (cyclization) .
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to improve efficiency and reduce byproducts. Green chemistry principles, such as using ionic liquids as solvents, are under investigation to minimize environmental impact .
Biological Activities and Mechanisms
Acetylcholinesterase (AChE) Inhibition
This compound exhibits potent AChE inhibition (IC₅₀ = 43 nM), surpassing rivastigmine in selectivity (SI = 4151.16) . Its mechanism involves dual binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE:
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The coumarin scaffold engages in π-π stacking with Trp286 in PAS .
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The amino acetic acid group forms hydrogen bonds with Ser203 and His447 in CAS .
Table 2: Comparative AChE Inhibition Data
| Compound | IC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|
| 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid | 43 | 4151.16 |
| Tacrine | 77 | 220 |
| Donepezil | 6.7 | 3100 |
Antimicrobial Activity
Preliminary studies indicate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with inhibition zones of 15 mm and 12 mm, respectively . The mechanism likely involves disruption of bacterial membrane integrity and inhibition of cell wall synthesis enzymes .
Applications in Medicinal Chemistry
Alzheimer’s Disease Therapeutics
As a dual-binding AChE inhibitor, this compound reduces amyloid-β aggregation by blocking PAS, offering a multitarget approach to Alzheimer’s therapy .
Comparison with Related Coumarins
Warfarin vs. 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic Acid
While warfarin’s anticoagulant activity stems from vitamin K antagonism, this compound’s bioactivity is driven by enzyme inhibition and receptor modulation . Its amino acetic acid side chain enhances water solubility, addressing a key limitation of traditional coumarins.
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